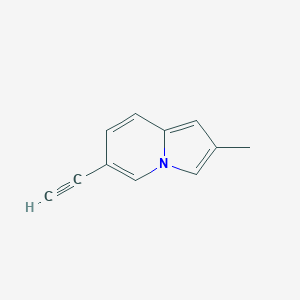
Trans-octahydroquinolin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-octahydroquinolin-7(1H)-one is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a bicyclic structure consisting of a quinoline core that is fully hydrogenated, resulting in an octahydroquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-octahydroquinolin-7(1H)-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. The reaction typically employs a metal catalyst such as palladium or platinum on carbon. The hydrogenation process results in the reduction of the quinoline ring to form the octahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of quinoline derivatives. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Trans-octahydroquinolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions using reagents such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated bicyclic amines.
Substitution: Functionalized octahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Trans-octahydroquinolin-7(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-octahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their function.
Comparación Con Compuestos Similares
Trans-octahydroquinolin-7(1H)-one can be compared with other similar compounds, such as:
Quinoline: The parent compound, which is less hydrogenated and has different chemical properties.
Decahydroquinoline: A fully saturated derivative with distinct reactivity.
Tetrahydroquinoline: A partially hydrogenated derivative with intermediate properties.
Uniqueness: this compound is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other quinoline derivatives may not be suitable.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9-/m0/s1 |
Clave InChI |
LGGHILDVIWBNJZ-CBAPKCEASA-N |
SMILES isomérico |
C1C[C@H]2CCC(=O)C[C@@H]2NC1 |
SMILES canónico |
C1CC2CCC(=O)CC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
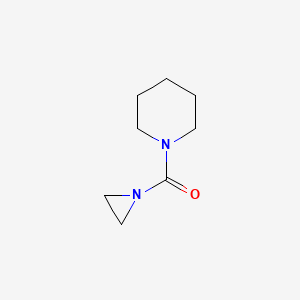
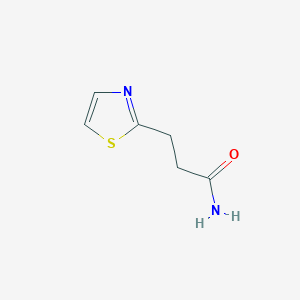
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
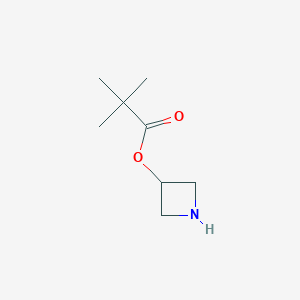
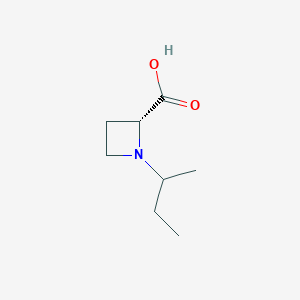
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
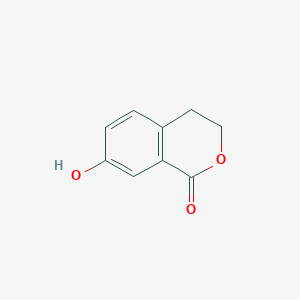

![Cyclopenta[b]indole](/img/structure/B15071945.png)
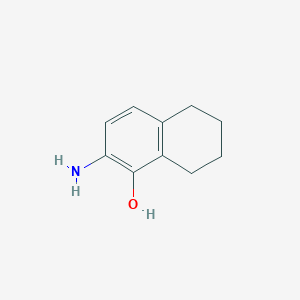
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
